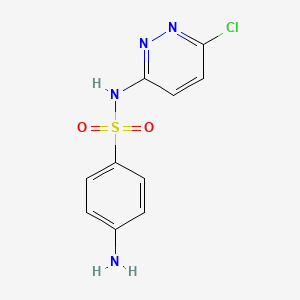

Sulfachlorpyridazin

Übersicht

Beschreibung

Sulfachlorpyridazin ist ein Sulfonamid-Antibiotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es wirkt gegen ein breites Spektrum bakterieller Infektionen, die durch grampositive und gramnegative Organismen verursacht werden. Die Verbindung ist besonders nützlich bei der Behandlung von Infektionen bei Geflügel, Rindern und Schweinen .

Wissenschaftliche Forschungsanwendungen

Sulfachlorpyridazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung bei der Untersuchung der Sulfonamidchemie und Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seiner antibakteriellen Eigenschaften und Auswirkungen auf das mikrobielle Wachstum.

Medizin: Wird in der Veterinärmedizin zur Behandlung bakterieller Infektionen bei Tieren eingesetzt.

Industrie: Wird bei der Herstellung von Veterinärpharmazeutika und als Referenzstandard in der analytischen Chemie verwendet

Wirkmechanismus

Sulfachlorpyridazin übt seine antibakterielle Wirkung aus, indem es das Enzym Dihydropteroatsynthase hemmt, das für die Synthese von Folsäure in Bakterien entscheidend ist. Diese Hemmung führt zur Störung der bakteriellen DNA-Synthese und Zellteilung, was letztendlich zum Absterben der Bakterienzellen führt .

Biochemische Analyse

Biochemical Properties

These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfachloropyridazine interacts with are not fully annotated yet .

Cellular Effects

The specific effects of Sulfachloropyridazine on various types of cells and cellular processes are not fully annotated yet . As a sulfonamide antimicrobial, it is known to interfere with bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Molecular Mechanism

The molecular mechanism of action of Sulfachloropyridazine is not fully annotated yet . Sulfonamides, including Sulfachloropyridazine, are known to inhibit the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins .

Temporal Effects in Laboratory Settings

The changes in the effects of Sulfachloropyridazine over time in laboratory settings are not fully annotated yet . A study has shown that Sulfachloropyridazine crystals can be formed in different solvents at ambient conditions .

Dosage Effects in Animal Models

In calves, the recommended daily dose of Sulfachloropyridazine is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .

Metabolic Pathways

The metabolic pathways that Sulfachloropyridazine is involved in are not fully annotated yet . As a sulfonamide, it is known to interfere with the folic acid metabolic pathway .

Transport and Distribution

The transport and distribution of Sulfachloropyridazine within cells and tissues are not fully annotated yet .

Subcellular Localization

The subcellular localization of Sulfachloropyridazine is not fully annotated yet . As a small molecule drug, it is expected to be able to diffuse across cell membranes and reach various subcellular locations.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sulfachlorpyridazin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Sulfonierung von Anilinderivaten, gefolgt von Chlorierung und Pyridazinringbildung, umfassen. Das Verfahren umfasst typischerweise die folgenden Schritte:

Sulfonierung: Anilin wird mit Schwefelsäure sulfoniert, um Sulfansäure zu bilden.

Chlorierung: Die Sulfansäure wird dann chloriert, um das Chloratom einzuführen.

Pyridazinringbildung: Das chlorierte Zwischenprodukt wird mit Hydrazin umgesetzt, um den Pyridazinring zu bilden, was zu this compound führt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet eine chemische Großsynthese, die ähnliche Schritte wie oben beschrieben verwendet. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden. Das Endprodukt wird durch Kristallisations- und Filtrationstechniken gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonamidgruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Sulfonamide.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfachlorpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfachlorpyridazine to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

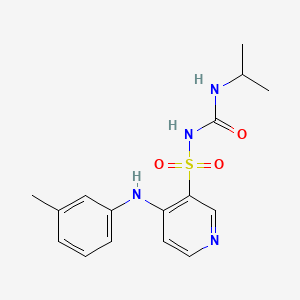

Vergleich Mit ähnlichen Verbindungen

Sulfachlorpyridazin gehört zur Klasse der Sulfonamid-Antibiotika, zu der auch andere Verbindungen wie Sulfamethoxazol, Sulfadiazin und Sulfisoxazol gehören. Im Vergleich zu diesen Verbindungen hat this compound eine einzigartige Pyridazinringstruktur, die zu seiner spezifischen antibakteriellen Aktivität und pharmakokinetischen Eigenschaften beiträgt .

Liste ähnlicher Verbindungen

- Sulfamethoxazol

- Sulfadiazin

- Sulfisoxazol

- Sulfapyridin

This compound zeichnet sich durch seine Wirksamkeit gegen ein breites Spektrum von Bakterien und seinen schnellen Wirkungseintritt bei veterinärmedizinischen Anwendungen aus .

Eigenschaften

IUPAC Name |

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXHILFPRYWFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045265 | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80-32-0 | |

| Record name | Sulfachlorpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfachlorpyridazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfachlorpyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfachlorpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfachlorpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACHLORPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

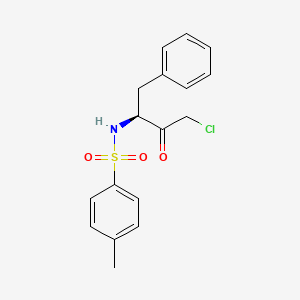

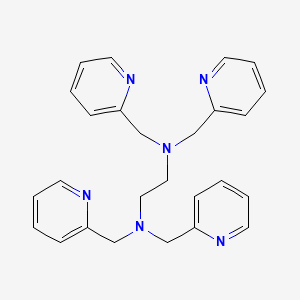

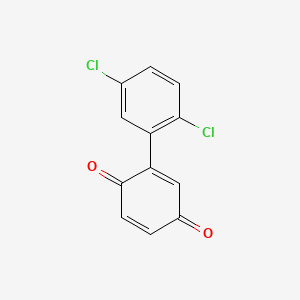

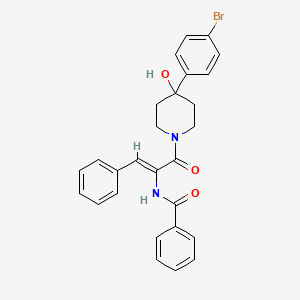

Feasible Synthetic Routes

ANone: Sulfachloropyridazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. [] By mimicking the substrate para-aminobenzoic acid (PABA), Sulfachloropyridazine disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting DNA and RNA synthesis in bacteria. []

ANone: The inhibition of folate synthesis by Sulfachloropyridazine leads to a cascade of effects, ultimately halting bacterial growth and proliferation:

- Depletion of essential metabolites: Reduced tetrahydrofolic acid disrupts the synthesis of purines and thymidine, crucial components of DNA and RNA. []

- Impaired cell division: The lack of building blocks for DNA and RNA synthesis prevents bacterial cell division and multiplication. []

ANone: Sulfachloropyridazine has the molecular formula C10H9ClN4O2S and a molecular weight of 284.72 g/mol.

ANone: While specific spectroscopic data is not detailed within the provided research, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to elucidate the structure of Sulfachloropyridazine and confirm its identity. [, ]

ANone: Yes, research has explored the stability of Sulfachloropyridazine in various environmental matrices, including soil and water. Studies have shown that Sulfachloropyridazine can persist in soil for extended periods, raising concerns about its potential impact on soil microbial communities. [, ]

ANone: Yes, the stability of Sulfachloropyridazine is influenced by pH. Studies indicate that Sulfachloropyridazine degrades faster in acidic conditions (pH 4) than in neutral or alkaline environments (pH 7 and 9). [, ]

ANone: The provided research does not suggest any inherent catalytic properties of Sulfachloropyridazine. Its primary mechanism of action revolves around inhibiting bacterial enzymes rather than catalyzing reactions.

ANone: Yes, computational chemistry, specifically density functional theory (DFT), has been employed to investigate the hydrolysis mechanism of Sulfachloropyridazine, providing insights into its degradation pathways. []

ANone: Research on Sulfachloropyridazine and related sulfonamides suggests that even subtle changes in the molecule's structure, particularly modifications to the heterocyclic ring or the sulfonamide group, can significantly impact its binding affinity to DHPS and, consequently, its antibacterial activity. [, , ]

ANone: Research has explored encapsulating Sulfachloropyridazine within high silica zeolite Y, a type of porous material, to improve its solubility and potentially enhance its delivery. []

ANone: Yes, the widespread use of Sulfachloropyridazine in veterinary medicine has raised concerns about its presence in the environment, particularly in water and soil. [, , ] Its persistence in these environments and potential impact on microbial communities necessitate careful monitoring and responsible disposal practices.

ANone: Studies in various animal models, including chickens and pigs, have shown that Sulfachloropyridazine is rapidly absorbed after oral administration. [, , ] It is primarily excreted unchanged in the urine, with a relatively short elimination half-life. [, ]

ANone: Research in calves suggests that the presence of food may slightly reduce the absorption rate of Sulfachloropyridazine compared to administration in a fasted state. []

ANone: Sulfachloropyridazine has been used to treat coccidiosis in poultry, but its effectiveness appears to be diminishing due to increasing drug resistance. [, ] Studies suggest that combinations of Sulfachloropyridazine with other anticoccidial drugs, such as Trimethoprim or Diaveridine, may offer improved efficacy. [, ]

ANone: Yes, resistance to Sulfachloropyridazine and other sulfonamides is a growing concern. Primary mechanisms include mutations in the DHPS enzyme, reducing the binding affinity of Sulfachloropyridazine. [] Additionally, bacteria can acquire genes encoding alternative, resistant forms of DHPS, further compromising the effectiveness of Sulfachloropyridazine. []

ANone: While generally considered safe for use in animals when administered appropriately, Sulfachloropyridazine can potentially cause adverse effects, particularly with prolonged or excessive exposure. [, ]

ANone: Several analytical methods have been developed for Sulfachloropyridazine detection and quantification, including:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), offers high sensitivity and selectivity for analyzing Sulfachloropyridazine in various matrices, including animal tissues, milk, and environmental samples. [, , , , ]

- Gas chromatography (GC): Coupled with electron capture detection (ECD) or MS, GC is another effective method for Sulfachloropyridazine analysis, particularly in complex matrices. []

- Fluorescence Polarization Immunoassay (FPIA): This technique utilizes the principle of fluorescence polarization to detect and quantify Sulfachloropyridazine based on its binding to a specific antibody. []

ANone: Sulfachloropyridazine, like other sulfonamides, can persist in the environment, particularly in soil and water, potentially impacting microbial communities and contributing to antibiotic resistance. [, , , ]

ANone: Advanced oxidation processes (AOPs), such as UV-C irradiation combined with persulfate, have shown promise in effectively degrading Sulfachloropyridazine in water. [, ] Other methods include electro-Fenton processes, which generate hydroxyl radicals to degrade Sulfachloropyridazine and its byproducts. []

ANone: Sulfachloropyridazine exhibits limited solubility in water, which can influence its bioavailability and therapeutic efficacy. [, , ]

ANone: Research has investigated the solubility of Sulfachloropyridazine in various solvents, revealing that it is more soluble in organic solvents like acetone, acetonitrile, and alcohols compared to water. []

ANone: The validation of analytical methods for Sulfachloropyridazine typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)